molecular formula C10H8O3 B047373 2-Acetyl-7-hydroxybenzofuran CAS No. 40020-87-9

2-Acetyl-7-hydroxybenzofuran

Cat. No.: B047373
CAS No.: 40020-87-9
M. Wt: 176.17 g/mol
InChI Key: HRIVIHCUSKDPNK-UHFFFAOYSA-N
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Description

2-Acetyl-7-hydroxybenzofuran is a benzofuran derivative with the molecular formula C10H8O3. This compound is known for its unique structure, which includes a benzofuran ring substituted with an acetyl group at the second position and a hydroxyl group at the seventh position.

Scientific Research Applications

2-Acetyl-7-hydroxybenzofuran has several applications in scientific research:

Safety and Hazards

When handling 2-Acetyl-7-hydroxybenzofuran, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-7-hydroxybenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-methoxysalicylaldehyde as a starting material, which undergoes cyclization with chloroacetone in the presence of a base such as potassium hydroxide. The reaction is usually carried out in a solvent like ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-7-hydroxybenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-5-hydroxybenzofuran
  • 2-Acetyl-6-hydroxybenzofuran
  • 2-Acetyl-8-hydroxybenzofuran

Uniqueness

2-Acetyl-7-hydroxybenzofuran is unique due to the specific positioning of the hydroxyl group at the seventh position, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

1-(7-hydroxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIVIHCUSKDPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344242
Record name 2-Acetyl-7-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40020-87-9
Record name 2-Acetyl-7-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the regioselective condensation reaction involving 2-Acetyl-7-hydroxybenzofuran in the synthesis of (S)-(-)-Befunolol hydrochloride?

A1: The paper "AN EFFICIENT SYNTHESIS OF (S)-(-)-BEFUNOLOL HYDROCHLORIDE INVOLVING THE REGIOSELECTIVE CONDENSATION OF (R)-GLYCIDOL AND this compound" [] describes a novel synthetic route for (S)-(-)-Befunolol hydrochloride, a beta-blocker drug. The research highlights the use of this compound as a key starting material. The regioselective condensation reaction with (R)-glycidol is crucial as it dictates the stereochemistry and ultimately the pharmacological activity of the final product, (S)-(-)-Befunolol hydrochloride. This controlled reaction pathway allows for a more efficient and potentially cost-effective synthesis compared to previous methods.

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